
Calcium gluceptate
Overview
Description
Calcium gluceptate (C₁₄H₂₆CaO₁₆) is a calcium salt of glucoheptonic acid, primarily used to treat hypocalcemia and as an electrolyte replenisher. It contains 82 mg of elemental calcium per gram (4.1 mEq/g) and is administered intravenously or intramuscularly in clinical settings . Its molecular structure includes α- and β-epimers of glucoheptonic acid, which influence its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium glucoheptonate is typically synthesized by reacting gluconic acid-delta-lactone with calcium carbonate. The reaction is carried out at a temperature of 80-90°C to obtain an aqueous solution of calcium glucoheptonate. The solution is then treated with medicinal activated carbon and preserved at the same temperature for 30 minutes. After filtration, the filtrate is cooled, and seed crystals are added to induce crystallization. The final product is obtained through centrifugal filtration, crushing, and drying .
Industrial Production Methods: The industrial production of calcium glucoheptonate follows similar steps but on a larger scale. The process involves precise control of temperature and stirring frequency to ensure uniform and stable crystallization, thereby improving the reaction yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Calcium glucoheptonate primarily undergoes complexation reactions due to its ability to form stable complexes with various metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The compound is stable under standard laboratory conditions and does not react with common reagents such as acids, bases, or oxidizing agents. Its stability makes it suitable for use in various formulations without significant degradation.
Major Products Formed: The primary product formed from calcium glucoheptonate reactions is the complexed form of the metal ion it interacts with. For example, when used in conjunction with magnesium, it forms a stable calcium-magnesium complex .
Scientific Research Applications
Medical Applications
Calcium Supplementation and Treatment of Deficiencies
Calcium gluceptate is primarily used as a calcium supplement to treat conditions such as hypocalcemia (low calcium levels) and osteoporosis. Its high solubility enhances bioavailability compared to other calcium salts, making it an effective choice for replenishing calcium in the body .
Case Study: Management of Hypocalcemia
A clinical study involving patients with chronic hypoparathyroidism demonstrated that administration of this compound effectively increased serum calcium levels without significant adverse effects. Patients receiving this compound showed improved bone density over a six-month period, indicating its efficacy as a long-term treatment option .
Antidote for Magnesium Toxicity
this compound also serves as an antidote for magnesium toxicity. In cases of hypermagnesemia, particularly in patients undergoing renal failure or those receiving magnesium sulfate therapy, this compound can restore normal calcium levels and mitigate symptoms related to magnesium overload .
Agricultural Applications
Soil Health and Crop Yield Improvement
In agriculture, this compound is utilized as a foliar spray or soil amendment to address calcium deficiencies in crops. Its application has been shown to enhance soil structure, reduce acidity, and improve nutrient uptake, leading to increased crop yield and quality .
Data Table: Effects of this compound on Crop Yield
Crop Type | Application Method | Yield Increase (%) | Soil pH Improvement |
---|---|---|---|
Tomatoes | Foliar Spray | 20% | 0.5 |
Lettuce | Soil Treatment | 15% | 0.3 |
Corn | Foliar Spray | 25% | 0.4 |
Food Industry Applications
Calcium Fortification
this compound is employed as a food additive for calcium fortification in various products such as beverages and dairy alternatives. Its high solubility allows for easy incorporation into formulations without altering taste or texture .
Case Study: Calcium Fortification in Beverages
A study evaluating the impact of this compound fortification in fruit juices found that it significantly increased the calcium content while maintaining organoleptic properties. The fortified beverages were well-received by consumers, highlighting the compound's potential in enhancing nutritional value .
Industrial Applications
Chemical Reagent and Surfactant Precursor
In the chemical industry, this compound is explored for its potential as a reagent or catalyst due to its unique chemical properties. Its hydrophilic-lipophilic balance makes it suitable for developing surfactants used in detergents and emulsifiers .
Environmental Applications
The compound has also been investigated for its role in wastewater treatment processes, particularly in textile manufacturing. Its ability to chelate heavy metals contributes to reducing environmental pollution by facilitating the removal of contaminants from effluents .
Mechanism of Action
The therapeutic effects of calcium glucoheptonate are primarily attributed to the bioavailability of calcium ions. Once administered, the compound is absorbed from the gastrointestinal tract, and calcium is released into the bloodstream. This increase in calcium levels helps restore balance and supports various physiological processes, including bone mineralization, muscle function, and nerve transmission .
Comparison with Similar Compounds
Comparison with Similar Calcium Compounds
Pharmacokinetics and Bioavailability
Calcium Gluceptate vs. Calcium Carbonate :
A 2020 study compared oral bioavailability in Indonesian adults, showing this compound’s relative bioavailability was 1.5–2.0× higher than calcium carbonate. This is attributed to its better solubility in gastric fluids, leading to faster absorption (Tmax: 2.5 vs. 4.0 hours) and higher peak plasma calcium levels (Cmax: 1.8 vs. 1.2 µg/mL) . Adverse events (e.g., mild gastrointestinal discomfort) were transient and comparable between both compounds .
This compound vs. Calcium Gluconate: Calcium gluconate, another intravenous calcium salt, contains 9% elemental calcium (vs. 8.2% in gluceptate) but has superior aqueous solubility, enabling stable high-concentration solutions. Pharmacokinetically, gluconate achieves similar ionized calcium ([Ca²⁺]) elevation but requires larger volumes for equivalent dosing .
Clinical Efficacy in Hypocalcemia
This compound vs. Calcium Chloride: In critically ill patients, 10% calcium chloride (27 mg/mL elemental Ca²⁺) and this compound (18 mg/mL) were infused over 5 minutes. Both increased [Ca²⁺] by ~32–33% within 5 minutes, with comparable hemodynamic effects (mean arterial pressure increase: ~10%) . However, calcium chloride’s higher elemental content and irritancy risk limit its use to central venous access, whereas gluceptate is safer for peripheral infusion .
Solubility and Stability
This compound vs. This shift necessitated revised USP preparation methods for stable injections .
Property | This compound (Post-1980) | This compound (Pre-1980) |
---|---|---|
Crystal Structure | Crystalline α-epimer hydrate | Amorphous anhydrate |
Solubility in Water | Sparingly soluble | Highly soluble |
Stability in Solution | Prone to precipitation | Stable |
USP Compliance | Yes | No (obsolete) |
Data from
Biological Activity
Calcium gluceptate is a calcium salt derived from gluconic acid, commonly used in clinical settings for its mineral supplementation properties. This article delves into the biological activities of this compound, exploring its effects on cellular processes, its role in calcium homeostasis, and its therapeutic applications.
This compound is characterized as a white to faintly yellow amorphous powder that is stable in air. It is soluble in water, which enhances its bioavailability compared to other calcium salts. Its molecular formula is , and it has a molar mass of approximately 430.4 g/mol .
This compound functions primarily as a source of calcium ions, which are crucial for various physiological processes, including:
- Bone Health : Calcium is vital for the development and maintenance of bone density.
- Muscle Contraction : Calcium ions facilitate muscle contraction by interacting with proteins in muscle cells.
- Neurotransmission : Calcium plays a significant role in the release of neurotransmitters at synaptic junctions.
Effects on Osteoblasts
Recent studies have shown that this compound enhances the proliferation and differentiation of osteoblast-like cells (MG-63). The following effects were observed:
- Increased Cell Viability : Treatment with this compound at concentrations of 0.25 mM and 1.0 mM resulted in significantly higher cell viability compared to control groups .
- Osteogenic Gene Expression : The expression levels of osteogenic markers such as osteocalcin, collagen type I, and SPARC were significantly upregulated (1.4 to 1.8-fold increase) following treatment with this compound .
- Alkaline Phosphatase Activity : Enhanced alkaline phosphatase activity was noted, indicating increased osteoblastic activity associated with bone formation .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In animal models of rheumatoid arthritis, it demonstrated:
- Reduction in Inflammatory Markers : Treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory conditions .
- Immunomodulatory Effects : The compound exhibited immunomodulatory properties by reducing oxidative stress markers in treated mice .
Clinical Applications
-
Calcium Deficiency Treatment :
- This compound is utilized in clinical settings to address calcium deficiencies, particularly in patients unable to absorb calcium effectively from dietary sources.
-
Bone Disorders :
- Its application has been noted in treating osteoporosis and other bone-related disorders due to its ability to enhance bone mineralization.
- Intravenous Administration :
Comparative Analysis with Other Calcium Salts
The following table summarizes the biological activity of this compound compared to other commonly used calcium salts:
Property | This compound | Calcium Gluconate | Calcium Chloride |
---|---|---|---|
Solubility | High | High | Moderate |
Bioavailability | High | Moderate | High |
Osteogenic Activity | High | Moderate | Low |
Anti-inflammatory Effects | Yes | Limited | No |
Use in Emergency Medicine | Yes | No | Yes |
Q & A
Q. Basic: What analytical methods are recommended to determine the α:β epimer ratio in calcium gluceptate samples?
Answer: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the primary method for quantifying α:β epimer ratios. Samples are treated with cation-exchange resins to convert this compound into glucoheptonic acids and lactones, followed by freeze-drying and trimethylsilylation for derivatization . X-ray diffraction and thermal analysis can further distinguish crystalline vs. amorphous forms, which correlate with epimer ratios .
Q. Advanced: How do α:β epimer proportions influence the stability of this compound solutions, and what experimental parameters should be prioritized to mitigate precipitation?
Answer: Stability decreases when α-epimer content exceeds ~50%, as pure α-epimer (USP-compliant) forms crystalline hydrates with limited solubility, leading to precipitation. To mitigate this:
- Design: Use samples with balanced α:β ratios (near 1:1) to maintain amorphous, highly soluble anhydrous forms .
- Parameters: Monitor temperature, hydration state (via thermogravimetric analysis), and crystallization kinetics. Seed crystals or impurities can accelerate precipitation; thus, control batch-to-batch variability using X-ray diffraction and GC-MS .
Q. Basic: How can researchers validate the hydration state of this compound in pharmaceutical formulations?
Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify water content by measuring mass loss upon heating. Powder X-ray diffraction (PXRD) distinguishes crystalline hydrates (e.g., 3.5 H₂O molecules per formula unit) from non-crystalline anhydrous forms . Pre-1980 samples were anhydrous, while post-1980 samples are predominantly hydrated .
Q. Advanced: What methodological inconsistencies arise when reconciling historical solubility data for this compound, and how can they be resolved?
Answer: Historical discrepancies stem from shifts in manufacturing processes (pre- vs. post-1980). Earlier studies used anhydrous amorphous forms with high solubility (>20% w/v), while modern USP-compliant crystalline hydrates have lower solubility (<10% w/v). To resolve contradictions:
- Replicate conditions: Use TGA/PXRD to confirm hydration state and GC-MS to verify epimer ratios.
- Statistical analysis: Apply multivariate regression to isolate variables (e.g., temperature, epimer ratio) affecting solubility .
Q. Basic: What are the critical factors in preparing stable this compound injections under USP guidelines?
Answer: Key factors include:
- Epimer ratio: Avoid pure α-epimer; use mixed ratios to delay crystallization.
- Excipients: Add stabilizers (e.g., citrate buffers) to inhibit hydrate formation.
- Storage: Control temperature (<25°C) and avoid seed crystal contamination .
Q. Advanced: How can researchers address the instability of USP-compliant this compound in long-term solution studies?
Answer: The USP monograph’s requirement for pure α-epimer conflicts with stability. Proposed solutions:
- Formulation redesign: Blend α- and β-epimers to achieve metastable amorphous phases.
- Accelerated aging tests: Use Arrhenius modeling to predict shelf-life under stress conditions (e.g., elevated humidity).
- Regulatory advocacy: Submit data to pharmacopeial bodies (e.g., USP) recommending revised epimer ratio standards .
Q. Basic: What spectroscopic techniques differentiate this compound from structurally similar compounds like calcium gluconate?
Answer: Infrared (IR) spectroscopy identifies carboxylate (COO⁻) and hydroxyl (OH) group vibrations. This compound (C₇H₁₆CaO₈) has a seven-carbon backbone, while gluconate (C₁₂H₂₂CaO₁₄) has six, leading to distinct mass spectra in GC-MS .
Q. Advanced: Why do commercial this compound samples exhibit batch-dependent solubility, and how can this variability be minimized in preclinical studies?
Answer: Variability arises from:
- Epimer ratio drift: GC-MS batch testing ensures α:β ratios remain near 1:1.
- Crystallinity: Use PXRD to reject crystalline batches.
- Sourcing: Prioritize suppliers adhering to non-USP epimer ratios .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer: Follow GHS 2.0 guidelines:
- PPE: Wear eye protection and gloves to prevent contact.
- Ventilation: Use fume hoods during powder handling to avoid inhalation.
- First aid: For exposure, rinse skin/eyes immediately and seek medical evaluation .
Q. Advanced: How can computational modeling predict this compound’s behavior in novel delivery systems (e.g., nanoparticles)?
Answer: Molecular dynamics simulations can model:
Properties
IUPAC Name |
calcium;2,3,4,5,6,7-hexahydroxyheptanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATUQANACHZLRT-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26CaO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-60-2 | |
Record name | Calcium glucoheptonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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